The Strategic Role of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Advanced Polymer Synthesis
The Strategic Role of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers and Formulation Scientists
Executive Summary
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a highly reactive organosilicon compound, stands as a cornerstone in the development of sophisticated silicone-based materials. Its unique cyclic structure, featuring a strained siloxane backbone and pendant vinyl groups, offers a versatile platform for creating polymers with tailored properties. This guide provides a comprehensive overview of its chemical attributes, synthesis, polymerization mechanisms, and diverse applications, with a focus on empowering researchers in the fields of materials science and drug development.
Introduction: A Molecule of Dual Functionality
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3) is a prominent organosilicon compound that holds considerable significance in both academic research and industrial applications.[1] Its structure, a six-membered silicon-oxygen ring alternately substituted with reactive vinyl (–CH=CH₂) and stable methyl (–CH₃) groups, provides a unique combination of reactivity and stability.[1] This dual functionality makes it a versatile building block for a wide array of materials.[1] The strained cyclotrisiloxane ring is amenable to controlled ring-opening polymerization, while the vinyl groups serve as active sites for crosslinking and other chemical modifications.[1] This reactivity is harnessed to produce polymers with enhanced thermal stability, desirable mechanical properties, and high crosslinking density, which are critical for high-performance materials in sectors like electronics, aerospace, and automotive industries.[1]
Physicochemical Properties: A Quantitative Overview
V3 is a colorless or light yellowish transparent liquid.[1][2] Its fundamental properties are summarized in the table below, providing a quantitative basis for its application in various synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C9H18O3Si3 | [2][3][4] |
| Molecular Weight | 258.50 g/mol | [3][4] |
| CAS Number | 3901-77-7 | [3][4][5] |
| Appearance | Colorless or light yellowish transparent liquid | [1][2] |
| Boiling Point | 80 °C at 20 mmHg | [2][3] |
| Density | 0.9669 g/mL | [3] |
| Refractive Index (@ 20°C) | 1.4215 | [3] |
| Purity | Typically ≥ 95% | [4][5] |
| Synonyms | Trimethyltrivinylcyclotrisiloxane, V3, VMC3 | [3][5] |
Synthesis and Purification: A Controlled Approach
The primary industrial synthesis of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane involves the vinylation of 1,3,5-trimethylcyclotrisiloxane.[1] This reaction is typically carried out using a vinylating agent such as vinylmagnesium bromide or vinyllithium.[1] The process demands stringent control of reaction conditions to ensure high yield and selectivity.
A crucial aspect of the synthesis is maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent undesirable side reactions initiated by atmospheric moisture and oxygen.[1] Following the primary reaction, the crude product undergoes purification, commonly through fractional distillation under reduced pressure, to remove unreacted starting materials and byproducts.
Polymerization Mechanisms: Harnessing Reactivity
The chemical utility of V3 is most prominently demonstrated in its polymerization behavior. The strained nature of the cyclotrisiloxane ring makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated by anionic or cationic catalysts.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a powerful method for the controlled synthesis of polysiloxanes.[1] This "living" polymerization technique allows for the precise control of polymer molecular weight and the creation of well-defined polymer architectures, such as block copolymers. The process is typically initiated by strong bases like alkali metal hydroxides or organolithium reagents.
Figure 1: Anionic Ring-Opening Polymerization of V3.
Hydrosilylation Crosslinking
The vinyl groups on the V3 monomer or the resulting polymer are readily available for crosslinking reactions, most notably hydrosilylation. This addition reaction, catalyzed by platinum complexes, involves the reaction of the vinyl group with a silicon-hydride (Si-H) bond, forming a stable ethyl bridge and leading to the formation of a crosslinked network. This is a fundamental reaction in the curing of addition-cure silicone elastomers.
Figure 2: Hydrosilylation Crosslinking Mechanism.
Key Applications in Research and Industry
The unique chemical characteristics of V3 make it an indispensable component in a variety of advanced materials.
-
Silicone Elastomers and Rubbers: V3 is a crucial raw material for producing addition-cure liquid silicone rubber and vinyl silicone oil.[5] The vinyl groups provide sites for crosslinking, leading to the formation of durable and resilient elastomeric networks with excellent thermal stability.
-
Silicone Resins: It is used in the synthesis of flame-retardant silicone resins, which find applications in the electronics and semiconductor industries.[5]
-
Chemical Intermediate: V3 serves as a versatile intermediate in the synthesis of other organosilicon compounds.[5] Its ability to undergo ring-opening polymerization and the reactivity of its vinyl groups allow for the creation of a wide range of functionalized siloxane oligomers and polymers.
-
Crosslinking Agent: In various polymer systems, V3 acts as an efficient crosslinking agent, enhancing the mechanical properties and thermal resistance of the final material.[6]
-
Reagent in Organic Synthesis: Beyond polymer chemistry, V3 can be used as a reagent in cross-coupling reactions for the formation of carbon-carbon bonds.[3]
Experimental Protocol: Synthesis of a Vinyl-Functionalized Silicone Oil via AROP
This protocol outlines a representative procedure for the anionic ring-opening polymerization of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane to produce a low-molecular-weight vinyl-functionalized silicone oil.
Materials:
-
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3), freshly distilled
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Chlorotrimethylsilane
-
Dry nitrogen or argon source
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 30 minutes to ensure an inert atmosphere.
-
Monomer and Solvent Addition: Using a syringe, add anhydrous toluene to the flask, followed by the freshly distilled V3 monomer.
-
Initiation: Cool the reaction mixture to 0°C using an ice bath. Slowly add the n-BuLi solution dropwise via syringe. The reaction mixture may develop a slight color, indicating the formation of the living anionic centers.
-
Polymerization: Allow the reaction to proceed at 0°C for 2 hours, followed by warming to room temperature and stirring for an additional 12 hours.
-
Termination: Cool the reaction mixture back to 0°C and slowly add chlorotrimethylsilane to terminate the living polymer chains.
-
Workup: Allow the mixture to warm to room temperature. Precipitate the lithium chloride salt by adding a small amount of a non-polar solvent like hexane. Filter the solution to remove the salt.
-
Purification: Remove the solvent and any remaining volatile components under reduced pressure using a rotary evaporator to yield the vinyl-functionalized silicone oil.
Figure 3: Workflow for the Synthesis of Vinyl-Functionalized Silicone Oil.
Safety and Handling
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a combustible liquid and should be kept away from heat, sparks, and open flames.[7] It may cause skin and eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] Hazardous polymerization can occur at temperatures above 150°C.[7] It is stable under recommended storage conditions, which are in a cool, well-ventilated area in a tightly closed container.[5][8]
Conclusion
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a molecule of strategic importance in the field of silicone chemistry. Its unique combination of a strained ring structure and reactive vinyl groups provides a powerful tool for the synthesis of a wide range of advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for researchers and scientists aiming to innovate in areas ranging from high-performance elastomers to advanced electronic materials.
References
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Gelest, Inc. 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. [Link]
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Gelest, Inc. 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILAZANE, 92%. [Link]
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LookChem. Cas 3901-77-7,1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. [Link]
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Gelest, Inc. Safety Data Sheet: 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILOXANE. [Link]
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Hubei Co-Formula Material Tech Co.,Ltd. 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane. [Link]
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